Olpadronic acid
Übersicht
Beschreibung
It is primarily used in the treatment of bone-related conditions such as hypercalcemia (high blood calcium levels) and the reduction of fractures and pain associated with bone metastasis in cancer patients . This compound is known for its ability to inhibit bone resorption, making it valuable in the management of osteoporosis and other bone diseases .
Wirkmechanismus
Target of Action
Olpadronic acid, also known as Olpadronate, is an orally active amino-bisphosphonate . Its primary target is the enzyme geranyltranstransferase (FDPS) . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTP-binding proteins involved in osteoclast function .
Mode of Action
This compound functions by inhibiting the activity of geranyltranstransferase, thereby preventing the resorption of bone . It binds to bone hydroxyapatite, which is exposed at sites of bone resorption . This interaction inhibits osteoclastic bone resorption, which is the process where osteoclasts break down the tissue in bones and release the minerals, resulting in a transfer of calcium from bone fluid to the blood .
Biochemical Pathways
The inhibition of geranyltranstransferase by this compound affects the mevalonate pathway . This pathway is crucial for the production of cholesterol and other isoprenoids. By inhibiting this pathway, this compound disrupts the function of osteoclasts, the cells responsible for bone resorption .
Pharmacokinetics
This compound has a very low oral bioavailability . After administration, it distributes into soft tissue and bone or is excreted in the urine . It concentrates at sites of bone resorption, where it can be mobilized by osteoclasts as these cells generate acidic conditions and dissolve the inorganic phase, thereby solubilizing the bound this compound .
Result of Action
The primary result of this compound’s action is the prevention of bone resorption . This leads to an overall increase in bone mass and bone mineral density, reducing the risk of fractures . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level at the sites of bone resorption can affect the mobilization of the drug . .
Biochemische Analyse
Biochemical Properties
Olpadronic acid is an orally active amino-bisphosphonate and inhibits bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
Cellular Effects
The cellular effects of this compound are primarily related to its role in inhibiting bone resorption . It is used to reduce fractures and pain when cancer spreads to the bone
Molecular Mechanism
The molecular mechanism of this compound involves its role as a bisphosphonate, inhibiting bone resorption . It also prevents bone destruction and tumor growth in the skeletal prostate cancer mouse model
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Olpadronsäure wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Reaktion von Dimethylamin mit 3-Chlorpropan-1,1-diylbis(phosphonsäure) unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium bei einer Temperatur im Bereich von 50-70 °C durchgeführt. Das Produkt wird dann durch Kristallisation oder andere geeignete Verfahren gereinigt .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Olpadronsäure großtechnische chemische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, und das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um seine Wirksamkeit und Sicherheit für den medizinischen Gebrauch zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Olpadronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Olpadronsäure zur Bildung von Phosphonsäurederivaten führen, während die Reduktion verschiedene Hydroxypropan-Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Olpadronsäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard für analytische Methoden verwendet.
Biologie: Sie wird in Studien zum Knochenstoffwechsel und zu den Auswirkungen von Bisphosphonaten auf zelluläre Prozesse verwendet.
Medizin: Sie wird zur Behandlung von Osteoporose, Hyperkalzämie und Knochenmetastasen verwendet.
5. Wirkmechanismus
Olpadronsäure übt ihre Wirkung aus, indem sie die Aktivität von Osteoklasten, den Zellen, die für den Knochenabbau verantwortlich sind, hemmt. Sie bindet an Hydroxylapatitkristalle in der Knochenmatrix und verhindert die Auflösung dieser Kristalle, wodurch der Knochenabbau reduziert wird. Dieser Mechanismus trägt dazu bei, die Knochendichte zu erhalten und das Frakturrisiko zu reduzieren . Die molekularen Zielstrukturen von Olpadronsäure umfassen Enzyme, die am Mevalonatweg beteiligt sind, der für die Prenylierung kleiner GTPase-Signalproteine entscheidend ist .
Ähnliche Verbindungen:
Alendronsäure: Ein weiteres Bisphosphonat, das zur Behandlung von Osteoporose und Morbus Paget eingesetzt wird.
Pamidronsäure: Wird für ähnliche Indikationen wie Olpadronsäure eingesetzt, einschließlich der Behandlung von Hyperkalzämie und Knochenmetastasen.
Zoledronsäure: Bekannt für ihre hohe Potenz und zur Behandlung verschiedener Knochenerkrankungen eingesetzt.
Einzigartigkeit von Olpadronsäure: Olpadronsäure ist einzigartig aufgrund ihrer spezifischen chemischen Struktur, die ihr einzigartige pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Sie hat eine hohe Affinität zu Knochengewebe und eine lange Wirkdauer, was sie bei der Langzeitbehandlung von Knochenerkrankungen effektiv macht .
Vergleich Mit ähnlichen Verbindungen
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and Paget’s disease.
Pamidronic acid: Used for similar indications as olpadronic acid, including the treatment of hypercalcemia and bone metastasis.
Zoledronic acid: Known for its high potency and used in the treatment of various bone diseases.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for bone tissue and a prolonged duration of action, making it effective in the long-term management of bone diseases .
Eigenschaften
IUPAC Name |
[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPSJNLORCRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212479 | |
Record name | Olpadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-39-8 | |
Record name | Olpadronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63132-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olpadronic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olpadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olpadronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLPADRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary therapeutic target of Olpadronic acid?
A1: While this compound is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, this compound acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []
Q2: How does this compound enhance the immune response against cancer cells?
A2: The research suggests that this compound, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] this compound's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []
Q3: What is the significance of combining this compound with agents that stabilize CLDN18.2 expression?
A3: Research indicates that combining this compound with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []
Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?
A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:
- Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []
- Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []
Q5: What is the molecular structure and characteristics of this compound?
A5: this compound, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.